

# JNJ-39220675: A Technical Overview for Researchers in Seasonal Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-39220675 |           |
| Cat. No.:            | B1673017     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JNJ-39220675**, a selective histamine H3 receptor antagonist, and its investigation for the treatment of seasonal allergic rhinitis. The document covers its mechanism of action, preclinical pharmacology, and clinical efficacy and safety, with a focus on quantitative data and detailed experimental protocols.

### **Core Mechanism of Action**

JNJ-39220675 is a potent and selective antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. In the context of seasonal allergic rhinitis, the rationale for H3 receptor antagonism lies in its potential to modulate the nasal allergic response. Histamine H3 receptors are present in the nasal mucosa and are involved in regulating nasal allergy symptoms. By blocking these receptors, JNJ-39220675 is hypothesized to alleviate symptoms associated with allergic rhinitis, particularly nasal congestion.

## Signaling Pathway of Histamine H3 Receptor Antagonism in Allergic Rhinitis





Click to download full resolution via product page

Caption: Histamine H3 receptor antagonism by **JNJ-39220675**.

## **Preclinical Pharmacology**

**JNJ-39220675** has demonstrated high affinity and selectivity for the histamine H3 receptor in preclinical studies. It is also characterized by its ability to penetrate the blood-brain barrier.[1]

**Binding Affinity** 

| Receptor     | Binding Affinity (Ki) | Species | Reference |
|--------------|-----------------------|---------|-----------|
| Histamine H3 | 1.4 nM                | Human   | [1][2]    |

## **In Vivo Receptor Occupancy**



A preclinical study using positron emission tomography (PET) in baboons evaluated the brain histamine H3 receptor occupancy of **JNJ-39220675**.

| Species | Dose    | Route of<br>Administrat<br>ion | Receptor<br>Occupancy | Time Post-<br>Dose | Reference |
|---------|---------|--------------------------------|-----------------------|--------------------|-----------|
| Baboon  | 1 mg/kg | Oral                           | >90%                  | 90 minutes         | [1]       |
| Baboon  | 1 mg/kg | Oral                           | >90%                  | 240 minutes        | [1]       |

## **Clinical Research in Seasonal Allergic Rhinitis**

A key clinical study investigating the efficacy and safety of **JNJ-39220675** in seasonal allergic rhinitis was a Phase 2a, randomized, single-dose, double-dummy, placebo- and active-controlled, three-way crossover study (NCT00804687).

## Experimental Protocol: Phase 2a Clinical Trial (NCT00804687)

Objective: To evaluate the relative efficacy of **JNJ-39220675** and pseudoephedrine compared to placebo in participants with seasonal allergic rhinitis.

Study Design:





Click to download full resolution via product page

Caption: Workflow of the Phase 2a crossover clinical trial.



#### **Inclusion Criteria:**

- Clinical history of seasonal allergic rhinitis for at least two ragweed seasons.
- Positive skin test to ragweed allergen within 12 months of screening.
- Age 18-65 years.
- Body Mass Index (BMI) between 18 and 32 kg/m<sup>2</sup>.

#### **Exclusion Criteria:**

- Clinically significant nasal anatomical deformities.
- History of risk factors for torsades de pointes.
- Use of investigational treatment within 30 days of screening.

#### Interventions:

- JNJ-39220675: 10 mg single oral dose.
- Pseudoephedrine: 60 mg single oral dose.
- Placebo.

#### **Outcome Measures:**

- Primary Endpoint: Change from baseline in the minimal cross-sectional area of the nasal cavity, as measured by acoustic rhinometry.
- Secondary Endpoint: Total Nasal Symptom Score (TNSS), which is the sum of scores for four individual symptoms: runny nose, sneezing, itchy nose, and nasal congestion (each scored 0-3, for a total possible score of 12).

## **Clinical Efficacy Data**

The study demonstrated that **JNJ-39220675** was effective in treating nasal symptoms of allergic rhinitis.



Table 3.1: Efficacy of JNJ-39220675 in Seasonal Allergic Rhinitis (Phase 2a Study)

| Outcome Measure                                              | JNJ-39220675 vs.<br>Placebo            | Pseudoephedrine<br>vs. Placebo | Reference |
|--------------------------------------------------------------|----------------------------------------|--------------------------------|-----------|
| Primary Endpoint                                             |                                        |                                |           |
| Least Square Mean Difference in Minimal Cross-Sectional Area | -0.126 (p=0.06)                        | -0.195 (p=0.004)               | [3]       |
| Secondary Endpoint                                           |                                        |                                |           |
| Baseline-Adjusted Area Under the Curve of TNSS               | Significantly smaller (p=0.0003)       | Significantly smaller (p=0.04) | [3]       |
| Individual Nasal<br>Symptoms                                 |                                        |                                |           |
| Runny Nose                                                   | Significantly effective $(p \le 0.05)$ | Trend for improvement          | [3]       |
| Sneezing                                                     | Significantly effective $(p \le 0.05)$ | Trend for improvement          | [3]       |
| Itchy Nose                                                   | Significantly effective $(p \le 0.05)$ | Trend for improvement          | [3]       |
| Nasal Congestion                                             | Significantly effective $(p \le 0.05)$ | Trend for improvement          | [3]       |

## **Clinical Safety and Tolerability**

In the Phase 2a study, **JNJ-39220675** was generally well-tolerated. The most frequently reported adverse event was insomnia.

Table 3.2: Most Frequent Adverse Event with JNJ-39220675 (Phase 2a Study)



| Adverse Event | Frequency | Reference |
|---------------|-----------|-----------|
| Insomnia      | 17.3%     | [3]       |

## **Summary and Future Directions**

**JNJ-39220675**, a selective histamine H3 receptor antagonist, has shown promise in a proof-of-concept Phase 2a clinical trial for the treatment of seasonal allergic rhinitis. The compound demonstrated a significant effect on total and individual nasal symptom scores. While it showed a trend for improvement in the primary endpoint of nasal patency as measured by acoustic rhinometry, this effect was not as robust as the active comparator, pseudoephedrine.

Further research would be needed to fully elucidate the therapeutic potential of **JNJ-39220675** in allergic rhinitis, potentially exploring different dosing regimens or its use in combination with other therapies. The favorable safety profile observed in the Phase 2a study supports its continued investigation. The findings from these studies provide a solid foundation for drug development professionals and scientists to build upon in the quest for novel treatments for seasonal allergic rhinitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Blockade of the brain histamine H3 receptor by JNJ-39220675: preclinical PET studies with [11C]GSK189254 in anesthetized baboon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ-39220675 | Histamine H3 antagonist | Probechem Biochemicals [probechem.com]
- 3. JNJ-39220675 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [JNJ-39220675: A Technical Overview for Researchers in Seasonal Allergic Rhinitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673017#jnj-39220675-for-seasonal-allergic-rhinitis-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com